molecular formula C21H28ClN3O4S B2383657 Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride CAS No. 1216695-67-8

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride

Cat. No.: B2383657
CAS No.: 1216695-67-8
M. Wt: 453.98
InChI Key: VEQLBELOPKVHLR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole core.

    Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.

    Esterification: The intermediate is then esterified with ethyl 4-chlorobutanoate under basic conditions to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is unique due to its combination of a thiazole ring, a piperazine ring, and an ester functional group. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

ethyl 4-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S.ClH/c1-3-28-21(26)8-7-20(25)24-11-9-23(10-12-24)14-19-22-18(15-29-19)16-5-4-6-17(13-16)27-2;/h4-6,13,15H,3,7-12,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQLBELOPKVHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC(=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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